molecular formula C9H10N2O3 B2743189 Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate CAS No. 1397194-70-5

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate

Cat. No.: B2743189
CAS No.: 1397194-70-5
M. Wt: 194.19
InChI Key: SYSNECWOFHRDPB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and an acetic acid moiety attached to the third position of the imidazo[1,2-a]pyridine core.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block γ-aminobutyric acid receptors, which is the basis for its hypnotic effect .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is unique due to its versatile biological activities and its potential for modification to create a wide range of derivatives with specific therapeutic properties. Its ability to interact with GABA receptors distinguishes it from other similar compounds, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSNECWOFHRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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